1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)-
Description
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- is a cyclic ether derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5,5-positions and a 1,3-pentadienyl group at the 2-position. The pentadienyl substituent introduces conjugated double bonds, which enhance electronic delocalization and influence reactivity. This compound is structurally distinct due to its unsaturated side chain, which contrasts with other 1,3-dioxane derivatives bearing alkyl, aromatic, or functionalized substituents.
Properties
CAS No. |
72845-83-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(1E,3E)-penta-1,3-dienyl]-1,3-dioxane |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h4-7,10H,8-9H2,1-3H3/b5-4+,7-6+ |
InChI Key |
AKVZAXRCLMGZRL-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C1OCC(CO1)(C)C |
Canonical SMILES |
CC=CC=CC1OCC(CO1)(C)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Dehydration of 2-Methyl-2,4-pentanediol
A patented method describes a two-step dehydration process catalyzed by weakly acidic catalysts to prepare 2-methyl-1,3-pentadiene, a close analog of the pentadienyl substituent needed (Patent CN109824466B):
- Step 1: Dehydration of 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol using ferric chloride supported on montmorillonite as a mild catalyst at 110–140 °C.
- Step 2: Further dehydration of 4-methyl-4-penten-2-ol to 2-methyl-1,3-pentadiene using a mixture of oxalic acid and ferric chloride or potassium bisulfate and citric acid at 120–150 °C.
This method achieves over 80% yield of the desired pentadiene with a high selectivity ratio (9:1) over isomeric by-products, under mild and environmentally friendly conditions.
| Step | Reactant | Catalyst | Temperature (°C) | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-methyl-2,4-pentanediol | Ferric chloride/montmorillonite | 110–140 | 4-methyl-4-penten-2-ol | >90% | Mild acid catalyst, distillation setup |
| 2 | 4-methyl-4-penten-2-ol | Oxalic acid + ferric chloride or potassium bisulfate + citric acid | 120–150 | 2-methyl-1,3-pentadiene | >80% | Stepwise dehydration reduces by-products |
Biomass-Derived Routes from Xylitol
Another approach involves converting xylitol, a biomass-derived sugar alcohol, into 1,3-pentadiene via a two-step deoxygenation and dehydration process (Patent CN108129299B):
- Step 1: Dehydration and esterification of xylitol with formic acid to form 2,4-pentadiene-1-alcohol formate at temperatures above 100 °C without a catalyst.
- Step 2: Catalytic deoxygenation of the formate intermediate using hydrogenation catalysts such as Pd/C or Pt/C at ~100 °C to yield 1,3-pentadiene.
This green synthesis route uses cheap, renewable raw materials and catalysts, with high selectivity and no need for external hydrogen sources.
| Step | Reactant | Catalyst | Temperature (°C) | Product | Notes |
|---|---|---|---|---|---|
| 1 | Xylitol + formic acid | None | >100 | 2,4-pentadiene-1-alcohol formate | Esterification and dehydration |
| 2 | 2,4-pentadiene-1-alcohol formate | Pd/C or Pt/C | ~100 | 1,3-pentadiene | Catalytic deoxygenation, no external H2 |
Formation of the 1,3-Dioxane Ring with 5,5-Dimethyl Substitution
The 1,3-dioxane ring is commonly synthesized by acid-catalyzed cyclization of 1,3-diols with aldehydes or ketones. For the 5,5-dimethyl substitution, the diol precursor is typically 2,2-dimethyl-1,3-propanediol or similar geminal dimethyl diols.
- Typical conditions: Mild acid catalysts such as p-toluenesulfonic acid or Lewis acids under reflux in solvents like toluene with azeotropic removal of water.
- Mechanism: The diol reacts with an aldehyde or ketone to form a cyclic acetal (1,3-dioxane) via nucleophilic addition and dehydration.
Coupling the 1,3-Pentadienyl Side Chain to the Dioxane Ring
To obtain 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)-, the pentadienyl substituent must be introduced at the 2-position of the dioxane ring.
- Approach 1: Use of 1,3-pentadienyl aldehyde or equivalent as the carbonyl component in the cyclization with the 5,5-dimethyl-1,3-propanediol.
- Approach 2: Post-cyclization functionalization via allylic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling) if a suitable leaving group is present at the 2-position.
Due to the conjugated diene’s sensitivity, the first approach is preferred to avoid side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| 1,3-Pentadienyl moiety synthesis | Two-step dehydration | 2-methyl-2,4-pentanediol; ferric chloride/montmorillonite; oxalic acid/ferric chloride | 110–150 °C | >80% yield; 9:1 selectivity | Mild acid catalysis, environmentally friendly |
| Biomass-derived pentadiene | Dehydration and catalytic deoxygenation | Xylitol; formic acid; Pd/C or Pt/C | >100 °C (step 1), ~100 °C (step 2) | High selectivity, green process | Renewable feedstock, no external H2 needed |
| 1,3-Dioxane ring formation | Acid-catalyzed cyclization | 5,5-dimethyl-1,3-propanediol; aldehyde/ketone; acid catalyst | Reflux, azeotropic water removal | High yield typical | Standard acetal formation chemistry |
| Introduction of pentadienyl group | Cyclization with pentadienyl aldehyde or post-functionalization | Pentadienyl aldehyde or coupling reagents | Mild conditions preferred | Dependent on method | Avoids diene isomerization or polymerization |
Research Findings and Considerations
- The two-step dehydration method for pentadiene synthesis offers improved yield and selectivity compared to one-step methods, reducing unwanted isomers and equipment corrosion due to milder catalysts.
- Biomass-based synthesis from xylitol provides a sustainable and cost-effective route to pentadiene, aligning with green chemistry principles.
- The acid-catalyzed formation of 1,3-dioxane rings is well-established, but care must be taken to select conditions that preserve the conjugated diene functionality.
- The direct use of pentadienyl aldehydes in cyclization is preferred to avoid post-synthetic modifications that may degrade the diene system.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: NaH, LDA, RLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dioxane, 5,5-dimethyl-2-(1,3-pentadienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and functional attributes of 1,3-dioxane derivatives:
Reactivity and Stability
- Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives (e.g., 2-phenyl-5,5-dimethyl-1,3-dioxane) exhibit higher thermal stability due to aromatic resonance, whereas alkyl-substituted variants (e.g., isopropyl) are more volatile and less reactive .
- Functional Group Influence : Compounds with carbonyl or ether groups (e.g., formylpropyl or benzyloxyethyl) demonstrate enhanced polarity, affecting solubility and interaction with adsorbents like fullerenes or activated carbon .
Adsorption and Environmental Behavior
Evidence from 1,4-dioxane studies (e.g., adsorption on fullerene C₂₀) suggests that substituent chemistry critically impacts binding energies and environmental persistence . For 1,3-dioxane derivatives:
- Hydrophobic Substituents: Alkyl or aromatic groups (e.g., isopropyl, phenyl) may reduce water solubility, increasing adsorption on nonpolar adsorbents.
- Polar Substituents : Functional groups like ethers or carbonyls enhance interactions with polar adsorbents, as seen in 2-[2-(benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane .
Odor and Sensory Properties
While 2,5,5-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) are noted for their malodorous properties at trace levels , the target compound’s unsaturated pentadienyl group may impart different sensory characteristics. Conjugated dienes often contribute to fruity or green odors, but further empirical studies are needed.
Q & A
Q. How can computational methods elucidate the thermal decomposition mechanism of 5,5-dimethyl-2-(1,3-pentadienyl)-1,3-dioxane?
- Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can map potential energy surfaces for decomposition pathways. Key steps include: (i) Homolytic cleavage of the C-O bond adjacent to the pentadienyl group, generating radical intermediates. (ii) Cycloreversion of the dioxane ring, releasing formaldehyde or other small molecules. (iii) Secondary reactions involving the pentadienyl moiety, such as [4+2] cycloadditions. Experimental validation via time-resolved IR spectroscopy or shock-tube studies is recommended to confirm computational predictions .
Q. What strategies resolve contradictions in NMR data for 1,3-dioxane derivatives with complex substituent arrangements?
- Answer : Dynamic NMR (DNMR) at variable temperatures distinguishes between slow-exchange conformers (e.g., chair-chair interconversions). For diastereotopic protons, 2D NOESY or ROESY experiments identify spatial proximities, while J-resolved spectroscopy clarifies coupling constants. In cases of overlapping signals, isotopic labeling (e.g., ¹³C-enriched compounds) or cryogenic NMR probes enhance resolution .
Q. How do steric and electronic effects of the 1,3-pentadienyl substituent influence the reactivity of 5,5-dimethyl-1,3-dioxane?
- Answer : The pentadienyl group introduces conjugation and steric bulk. Electronically, its π-system may participate in resonance stabilization of transition states during electrophilic additions. Sterically, the substituent restricts access to the dioxane ring’s oxygen atoms, reducing nucleophilic attack rates. Comparative studies with saturated analogs (e.g., pentyl-substituted derivatives) using Hammett plots or kinetic isotope effects can decouple these factors .
Methodological Considerations
Q. What precautions are necessary when handling 1,3-dioxane derivatives in catalytic studies?
- Answer :
- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the dioxane ring. Use aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) under inert atmospheres .
- Catalyst Selection : Rhodium or palladium complexes (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) are effective for enantioselective transformations. Chiral ligands like BINAP enhance stereocontrol .
- Safety : Monitor for peroxide formation in ether solvents. Use stabilizers (e.g., BHT) and conduct reactions in fume hoods due to potential NOₓ emissions during decomposition .
Q. How can X-ray crystallography resolve ambiguities in substituent orientation for 1,3-dioxane derivatives?
- Answer : High-resolution single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the O2—C1—C2—C5 torsion angle in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid confirms equatorial carboxyl group alignment. Data refinement with software like SHELX or Olex2 incorporates hydrogen atom positions and thermal displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
